molecular formula C19H17Cl2N5O3 B254261 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254261
M. Wt: 434.3 g/mol
InChI Key: ALQNRGIBURCXGH-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTB-Me and has been synthesized using various methods.

Scientific Research Applications

DMTB-Me has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Several studies have shown that DMTB-Me exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of specific enzymes involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of DMTB-Me is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell survival and proliferation. One of the enzymes targeted by DMTB-Me is topoisomerase II, which is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DMTB-Me can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
DMTB-Me has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit antioxidant and anti-inflammatory activities. These properties make DMTB-Me a promising candidate for the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTB-Me is its potent anti-cancer activity against various types of cancer cells. This makes it a valuable tool for cancer research and drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, DMTB-Me is not very soluble in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions related to DMTB-Me that could be explored in future research. One of the most promising directions is the development of new cancer therapies based on this compound. Another direction is the investigation of the antioxidant and anti-inflammatory properties of DMTB-Me and their potential applications in the treatment of various diseases. Additionally, further studies could be conducted to investigate the mechanism of action of DMTB-Me and its effects on specific enzymes and pathways involved in cell survival and proliferation.

Synthesis Methods

The synthesis of DMTB-Me has been described in various scientific articles. One of the most commonly used methods involves the reaction of 3-methoxybenzaldehyde with 4-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole in the presence of hydrazine hydrate and a catalytic amount of acetic acid. The resulting product is then treated with 3-hydroxy-6-methyl-1,2,4-triazine-5(4H)-one to yield DMTB-Me. Other methods involve the use of different starting materials and reaction conditions.

properties

Product Name

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C19H17Cl2N5O3

Molecular Weight

434.3 g/mol

IUPAC Name

5-[(2E)-2-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C19H17Cl2N5O3/c1-11-18(23-19(27)26-24-11)25-22-9-12-4-6-16(17(8-12)28-2)29-10-13-3-5-14(20)15(21)7-13/h3-9H,10H2,1-2H3,(H2,23,25,26,27)/b22-9+

InChI Key

ALQNRGIBURCXGH-LSFURLLWSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.